molecular formula C10H16ClN B041551 Phenethylamine, N,N-dimethyl-, hydrochloride CAS No. 10275-21-5

Phenethylamine, N,N-dimethyl-, hydrochloride

Cat. No.: B041551
CAS No.: 10275-21-5
M. Wt: 185.69 g/mol
InChI Key: OVBRYLBVLSAOAS-UHFFFAOYSA-N
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Description

Phenethylamine, N,N-dimethyl-, hydrochloride (CAS No. 10275-21-5), also known as N,N-DMPEA hydrochloride, is a tertiary amine derivative of phenethylamine. It is characterized by a dimethylated amino group (-N(CH₃)₂) attached to the phenethyl backbone, with a hydrochloride salt improving solubility and stability. This compound is categorized as a phenethylamine analog and serves as an analytical reference standard in forensic and pharmacological research . Its molecular formula is C₁₀H₁₅N·HCl, with a molecular weight of 185.7 g/mol. The compound is supplied as a crystalline solid, stable for ≥5 years at -20°C .

Properties

IUPAC Name

N,N-dimethyl-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBRYLBVLSAOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1126-71-2 (Parent)
Record name N,N-Dimethyl-2-phenethylamine hydrochloride
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DSSTOX Substance ID

DTXSID20145487
Record name Phenethylamine, N,N-dimethyl-, hydrochloride
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Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10275-21-5
Record name Benzeneethanamine, N,N-dimethyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Dimethyl-2-phenethylamine hydrochloride
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Record name USAF EL-79
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Record name Phenethylamine, N,N-dimethyl-, hydrochloride
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Record name N,N-DIMETHYL-2-PHENETHYLAMINE HYDROCHLORIDE
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Biological Activity

Phenethylamine, N,N-dimethyl-, hydrochloride (N,N-DMPEA) is a substituted phenethylamine that has garnered attention due to its biological activity, particularly its interactions within the central nervous system (CNS). This compound is recognized for its potential effects on neurotransmitter systems and has been studied for various applications in pharmacology and neurochemistry.

Chemical Structure and Properties

N,N-DMPEA is characterized by its chemical formula C10H16ClNC_{10}H_{16}ClN, which denotes the presence of two methyl groups attached to the nitrogen atom of the phenethylamine backbone. This structural modification is significant as it influences the compound's biological activity and receptor interactions.

Property Value
Molecular FormulaC10H16ClNC_{10}H_{16}ClN
Molecular Weight189.7 g/mol
CAS Number10275-21-5
SolubilitySoluble in water

Neurotransmitter Interaction

N,N-DMPEA exhibits notable biological activity by acting as a ligand for several receptors involved in neurotransmission. Research indicates that it modulates dopamine and norepinephrine signaling, which are critical for processes such as mood regulation, learning, and reward-seeking behaviors.

  • Mechanism of Action :
    • N,N-DMPEA primarily interacts with trace amine-associated receptor 1 (TAAR1) and has been shown to inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
    • These interactions suggest that N,N-DMPEA may enhance monoaminergic activity, potentially leading to stimulant effects similar to those observed with other phenethylamines like amphetamine .

Comparative Activity with Other Compounds

The biological activity of N,N-DMPEA can be compared to other related compounds within the phenethylamine class. The following table summarizes some key comparisons:

Compound Structure Unique Features
MethamphetamineC10H15NC_{10}H_{15}NPotent CNS stimulant; high abuse potential
PhenethylamineC8H11NC_{8}H_{11}NBaseline structure; less potent
N,N-DimethylphenethylamineC10H15NC_{10}H_{15}NUsed as a flavoring agent; mild stimulant properties

Case Studies and Research Findings

  • Neurochemical Studies :
    • A study comparing N,N-DMPEA with other stimulants indicated that while it shares some structural similarities with methamphetamine, its effects on neurotransmitter release are less pronounced, suggesting a lower potential for abuse .
  • Pharmacological Evaluations :
    • In animal models, N,N-DMPEA was found to act as a TAAR1 agonist, which may contribute to its psychoactive effects when combined with monoamine oxidase inhibitors (MAOIs) . This combination has been explored for potential therapeutic applications in treating depression.
  • Safety and Toxicity :
    • The safety profile of N,N-DMPEA remains under investigation. Preliminary studies indicate that while it may exhibit stimulant effects at higher doses, it does not show significant toxicity when used appropriately .

Comparison with Similar Compounds

N-Methylphenethylamine (CAS No. 589-08-2)

  • Structure : Retains the phenethyl backbone but substitutes one methyl group on the amine (-NHCH₃).
  • Key Differences : The absence of a second methyl group reduces steric hindrance and alters basicity compared to N,N-DMPEA.
  • Applications : Used in organic synthesis but lacks the tertiary amine stability of N,N-DMPEA .

3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDM) Hydrochloride

  • Structure : Incorporates a methylenedioxy ring (O-CH₂-O) at the 3,4-positions of the phenyl group and a dimethylated amine.
  • Key Differences : The methylenedioxy group enhances serotonin receptor affinity, making MDDM pharmacologically active, unlike N,N-DMPEA, which lacks psychoactive properties .
  • Synthesis : Prepared via reductive amination of 3,4-methylenedioxyphenylacetone with dimethylamine hydrochloride, similar to N,N-DMPEA’s synthesis but with additional ring modifications .

Pharmacologically Active Derivatives

MDMA (3,4-Methylenedioxymethamphetamine) Hydrochloride (CAS No. 64057-70-1)

  • Structure : Contains a methylenedioxy ring and a methyl group on the α-carbon of the phenethylamine chain.
  • Key Differences: The α-methyl group increases lipophilicity and CNS penetration, contributing to MDMA’s stimulant and entactogenic effects.
  • Molecular Weight : 229.7 g/mol (vs. 185.7 g/mol for N,N-DMPEA) .

Diphenhydramine Hydrochloride (CAS No. 147-24-0)

  • Structure: Features a benzhydryl ether (C₆H₅)₂CHO- group attached to a dimethylaminoethyl chain.
  • Key Differences : The bulky benzhydryl moiety confers antihistaminic activity, while N,N-DMPEA’s simpler structure limits it to research applications .
  • Applications: Clinically used for allergies, contrasting with N,N-DMPEA’s non-therapeutic role .

Table 1. Comparative Data for N,N-DMPEA and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications
N,N-DMPEA·HCl C₁₀H₁₅N·HCl 185.7 Reductive amination of phenethylamine Forensic research
MDMA·HCl C₁₁H₁₆ClNO₂ 229.7 Reductive amination with methylenedioxy Psychoactive studies
Diphenhydramine·HCl C₁₇H₂₂NO·HCl 291.8 Etherification of dimethylaminoethanol Antihistamine
N-Methylphenethylamine C₉H₁₃N 135.2 Alkylation of phenethylamine Organic synthesis

Solubility and Stability

  • All hydrochloride salts exhibit improved water solubility. N,N-DMPEA and MDDM show similar stability profiles, whereas diphenhydramine’s benzhydryl group may reduce thermal stability .

Research and Pharmacological Insights

  • N,N-DMPEA : Lacks significant receptor affinity due to the absence of ring substituents. Used primarily as a reference compound in analytical chemistry .
  • MDMA and MDDM : Exhibit high affinity for serotonin transporters (SERT) and dopamine receptors, driven by methylenedioxy and α-methyl groups .
  • Diphenhydramine : Binds to H₁ histamine receptors via its tertiary amine and aromatic groups .

Q & A

Basic: What are the established synthetic routes for Phenethylamine, N,N-dimethyl-, hydrochloride, and what reaction parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves reductive amination or alkylation of phenethylamine derivatives. For example, Shulgin’s method () uses formaldehyde and formic acid for N,N-dimethylation of phenethylamine precursors, followed by hydrochloric acid salt formation. Critical parameters include:

  • pH control during amine alkylation to avoid over-alkylation.
  • Temperature optimization (e.g., 60–80°C for formic acid-mediated reactions).
  • Solvent selection (ethanol/ether mixtures are common for crystallization).
    Yield and purity are monitored via melting point analysis (e.g., 168–169°C for the hydrochloride salt ) and HPLC.

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies methyl groups (δ 2.2–2.5 ppm for N,N-dimethyl) and aromatic protons (δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (185.72 g/mol ) and fragmentation patterns.
  • Ion Chromatography (IC): Quantifies chloride content in the hydrochloride salt .
  • HPLC-UV/DAD: Validates purity (>97% ) and detects impurities (e.g., unreacted precursors).

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to prevent inhalation of fine crystalline particles .
  • Waste Disposal: Segregate acidic waste and neutralize before disposal via certified hazardous waste services .
  • First Aid: Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .

Advanced: How can LC-HR-MS/MS parameters be optimized to detect trace metabolites in pharmacokinetic studies?

Methodological Answer:

  • Ionization: Electrospray ionization (ESI+) enhances detection of protonated molecular ions (e.g., m/z 186.1 for [M+H]⁺ ).
  • Collision Energy: Optimize to 20–35 eV for characteristic fragments (e.g., m/z 91 for benzyl ions).
  • Column Selection: C18 columns with 1.7 µm particles improve resolution for polar metabolites .
  • Internal Standards: Use deuterated analogs (e.g., N,N-dimethyl-d₆-phenethylamine) to correct matrix effects .

Advanced: How can contradictions between in vitro receptor binding data and in vivo pharmacological effects be resolved?

Methodological Answer:

  • Dose-Response Studies: Compare EC₅₀ values in isolated receptors (e.g., serotonin 5-HT₂A) with behavioral assays in rodents .
  • Metabolite Profiling: Identify active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo effects .
  • Pharmacokinetic Modeling: Assess blood-brain barrier penetration using logP values (calculated ~1.5 for the free base ).
  • Species-Specific Differences: Test human vs. rodent cytochrome P450 isoforms to explain metabolic discrepancies .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) of N,N-dimethylphenethylamine analogs?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with dopamine D2 receptors (PDB ID: 6CM4) .
  • QSAR Models: Apply Hammett constants (σ) to predict electronic effects of substituents (e.g., 4-chloro derivatives ).
  • Free Energy Perturbation (FEP): Calculate binding affinity changes for N-alkyl chain modifications .
  • MD Simulations: Assess conformational stability of the hydrochloride salt in aqueous solutions .

Advanced: How should stability studies be designed to evaluate degradation under varying storage conditions?

Methodological Answer:

  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical Endpoints: Monitor decomposition via HPLC (e.g., hydrolysis to phenethylamine) and IC (chloride loss) .
  • Arrhenius Modeling: Predict shelf-life at 25°C using rate constants from accelerated studies .
  • Excipient Compatibility: Test with common buffers (e.g., phosphate) to identify destabilizing interactions .

Advanced: What experimental approaches validate the role of N,N-dimethylation in modulating noradrenaline efflux?

Methodological Answer:

  • Synaptosomal Assays: Compare [³H]-noradrenaline uptake inhibition between N-methyl and N,N-dimethyl analogs .
  • Microdialysis: Measure extracellular noradrenaline in rat prefrontal cortex post-administration .
  • Knockout Models: Use NET (norepinephrine transporter) knockout mice to isolate transporter-independent effects .
  • Electrophysiology: Patch-clamp studies on locus coeruleus neurons quantify firing rate changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenethylamine, N,N-dimethyl-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenethylamine, N,N-dimethyl-, hydrochloride

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